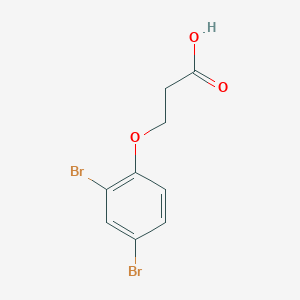

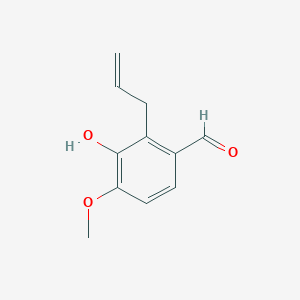

2-Allyl-3-hydroxy-4-methoxybenzaldehyde

説明

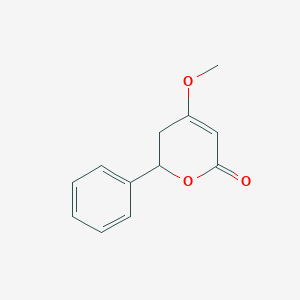

“2-Allyl-3-hydroxy-4-methoxybenzaldehyde” is a chemical compound . It is an isomer of vanillin . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .

Synthesis Analysis

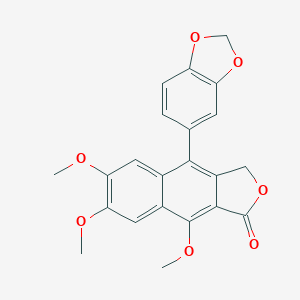

The synthesis of this compound involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as COC1=CC(=C(C=C1)C=O)O . It has a molecular weight of 152.149 g/mol .Chemical Reactions Analysis

This compound undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molar mass of 152.149 g/mol . The compound is a beige powder . Its melting point is between 41 - 43 °C , and it has a boiling point of 124 °C at 12mmHg .科学的研究の応用

1. Bioactive Zinc Detection and Bioimaging

A study by Patil et al. (2018) focused on the synthesis of a novel optically active compound utilizing 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound demonstrated highly selective sensing for Zn2+ ions using chromogenic and fluorogenic techniques. It exhibited significant fluorescence enhancement, suggesting potential applications in bioimaging, particularly in monitoring Zn2+ ions in live A549 cancer cells with negligible toxicity towards live cells (Patil et al., 2018).

2. Green Chemistry in Essential Oil Conversion

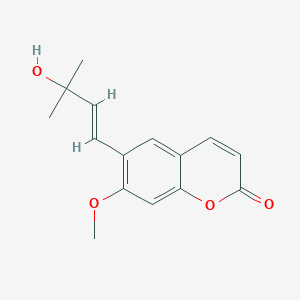

Luu et al. (2009) described a green chemistry approach for converting essential oil allylbenzenes, like 2-allyl-3-hydroxy-4-methoxybenzaldehyde, into corresponding benzaldehydes. This involves a two-step reaction pathway with solventless alkene group isomerization and subsequent oxidation, highlighting an efficient and environmentally friendly method for chemical transformations (Luu et al., 2009).

3. Complexes Synthesis for Chemical Research

Takjoo et al. (2016) synthesized dioxidomolybdenum(VI) complexes using a dibasic NNO ligand derived from 2-hydroxy-3-methoxybenzaldehyde. These complexes were characterized by various techniques, demonstrating potential applications in chemical research related to complex molecular structures (Takjoo et al., 2016).

4. Anticancer Compound Synthesis

Sayekti et al. (2021) synthesized a compound using 4-allyloxy-3-methoxybenzaldehyde and evaluated its anticancer activity. The study showed that the synthesized compound exhibited cytotoxic activity against HeLa and T47D cells, indicating its potential in anticancer research (Sayekti et al., 2021).

5. Chemosensor Development

Another study by Patil et al. (2022) involved the synthesis of a Schiff base ligand for Zn (II) detection in living cells, using a derivative of 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This ligand showed potential as a fluorescence 'turn-on' probe for nanomolar Zn (II) detection in biological and environmental samples (Patil et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUCNBJIIJEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

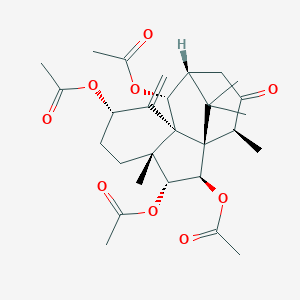

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)